molecular formula C14H19F3N2O B12221564 2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine

2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B12221564
M. Wt: 288.31 g/mol
InChI Key: LKPVXZCLWZEGCG-UHFFFAOYSA-N
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Description

2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine is a compound that features a trifluoromethyl group, a piperidine ring, and a pyridine ring. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated piperidine derivatives and pyridine-based molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

IUPAC Name

2-methyl-6-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C14H19F3N2O/c1-11-4-2-6-13(18-11)20-9-12-5-3-7-19(8-12)10-14(15,16)17/h2,4,6,12H,3,5,7-10H2,1H3

InChI Key

LKPVXZCLWZEGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC(F)(F)F

Origin of Product

United States

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